

## Application Notes: Personalized CFTR Corrector Testing Using Intestinal Organoids

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Compound of Interest		
Compound Name:	CFTR corrector 3	
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#### Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene is responsible for producing the CFTR protein, which functions as a chloride and bicarbonate channel in epithelial cells, regulating ion and water transport.[2][3] Mutations in the CFTR gene lead to a dysfunctional protein, resulting in thick, sticky mucus buildup in various organs, particularly the lungs and digestive system.[1]

CFTR modulator therapies, such as correctors and potentiators, aim to restore the function of the defective CFTR protein.[1][4] Correctors aid in the proper folding and trafficking of the CFTR protein to the cell surface, while potentiators enhance the channel's opening probability. [1][5] The efficacy of these drugs is highly dependent on the specific CFTR mutation of the individual.[1]

Patient-derived intestinal organoids have emerged as a powerful in vitro tool for personalized medicine in CF.[6] These three-dimensional, self-organizing structures are grown from adult stem cells isolated from rectal biopsies and recapitulate the genetic and phenotypic characteristics of the patient's intestinal epithelium.[6][7] A key advantage of this model is the ability to perform a Forskolin-Induced Swelling (FIS) assay.[8] Forskolin activates the CFTR channel by increasing intracellular cyclic AMP (cAMP), leading to chloride and water secretion into the organoid lumen and causing them to swell.[7][8] The degree of swelling is directly



proportional to CFTR function, providing a robust readout to test the efficacy of CFTR modulators for an individual's specific mutation.[8][9]

## **Experimental Protocols**

# Protocol 1: Generation and Culture of Human Intestinal Organoids

This protocol details the establishment of human intestinal organoid cultures from rectal biopsies. The procedure should be performed under sterile conditions in a biosafety cabinet.

### Materials:

- Fresh rectal biopsy tissue
- DMEM/F-12 with 15 mM HEPES
- Bovine Serum Albumin (BSA)
- Gentle Cell Dissociation Reagent
- Basement Membrane Matrix (e.g., Matrigel®)
- IntestiCult™ Organoid Growth Medium (Human)
- ROCK inhibitor (Y-27632)
- Antibiotics (e.g., Primocin, Gentamicin)
- Sterile PBS (Ca++/Mg++ free)
- 24-well and 96-well tissue culture plates

## Procedure:

- Tissue Collection and Preparation:
  - Collect rectal biopsies in a sterile tube containing ice-cold DMEM/F-12 supplemented with antibiotics.[10]



- Wash the tissue sample with 10 mL of ice-cold PBS in a 15 mL conical tube. Allow the tissue to settle by gravity and aspirate the supernatant. Repeat the wash.[11]
- Mince the tissue into the smallest possible pieces using sterile scissors.[11]
- Crypt Isolation:
  - Add 10 mL of Gentle Cell Dissociation Reagent to the minced tissue.[11]
  - Incubate on a rocking platform at a medium speed for 60 minutes at 37°C.[12]
  - Centrifuge at 290 x g for 5 minutes and aspirate the supernatant.[11]
  - Resuspend the pellet in 1 mL of ice-cold DMEM + 1% BSA. Vigorously pipette up and down approximately 20 times to release the crypts.[11][12]
  - Pass the suspension through a 70 μm cell strainer into a new 15 mL tube to obtain isolated crypts.[11]
- Organoid Seeding and Culture:
  - Centrifuge the crypt suspension at 200-300 x g for 5 minutes.
  - Resuspend the crypt pellet in Basement Membrane Matrix (BME) on ice.
  - Pre-warm a 24-well plate at 37°C.[10]
  - Plate 50 μL domes of the BME-crypt suspension into the center of each well.
  - Incubate the plate at 37°C for 10-15 minutes to allow the BME to solidify.[13]
  - Carefully add 500 μL of complete IntestiCult™ Organoid Growth Medium supplemented with ROCK inhibitor (for the first 2-3 days) and antibiotics to each well.
  - Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
    Organoids should be passaged every 7-10 days.[8]



# Protocol 2: Forskolin-Induced Swelling (FIS) Assay for CFTR Corrector Testing

This protocol outlines the methodology for assessing the response of patient-derived organoids to CFTR corrector drugs.

#### Materials:

- Mature intestinal organoid cultures (grown for 5-7 days post-passaging)
- 96-well plate (black, clear bottom for imaging)
- Basement Membrane Matrix (BME)
- Culture medium
- CFTR corrector compounds (e.g., VX-809, Tezacaftor)
- CFTR potentiator (e.g., VX-770, Ivacaftor)
- Forskolin (FSK)
- Live-cell fluorescent dye (e.g., Calcein Green)
- Automated live-cell imaging system with environmental control (37°C, 5% CO2)

#### Procedure:

- Seeding Organoids for Assay:
  - Harvest mature organoids and mechanically dissociate them into small fragments.
  - Count and seed 30-80 organoid fragments per well in a 96-well plate, embedded in BME domes.[8]
  - Culture for 3-5 days before starting the assay.
- Drug Incubation:



- For corrector testing, treat the organoids with the corrector compound (e.g., 3 μM VX-809)
  for 18-24 hours prior to the assay.[8] Include a vehicle control (e.g., DMSO).
- Assay Execution:
  - Stain the organoids with a live-cell dye like Calcein Green for 30-60 minutes.
  - Wash and replace the medium with fresh culture medium containing the potentiator (e.g., 3 μM VX-770) and the corrector compound.
  - Place the 96-well plate into the live-cell imaging system equilibrated to 37°C.
  - Acquire baseline images (t=0) for each well.[7]
  - Add Forskolin to a final concentration of 5-10 μM to stimulate CFTR-mediated swelling.[7]
    [8]
  - Begin time-lapse imaging, capturing images every 15-20 minutes for at least 60-120 minutes.[7][8]

## **Protocol 3: Data Analysis and Quantification**

### Procedure:

- Image Analysis:
  - Use image analysis software (e.g., ImageJ with an organoid analysis macro or CellProfiler) to segment the fluorescent organoid images and measure the total crosssectional area of the organoids in each well at each time point.[8][9]
- Quantification of Swelling:
  - Normalize the organoid area at each time point (At) to the baseline area at t=0 (A0).
    Calculate the relative increase in area: (At A0) / A0 \* 100%.
  - The primary endpoint is typically the Area Under the Curve (AUC) of the swelling response over the time course of the experiment (e.g., 60 minutes).[8] The AUC integrates the magnitude and duration of the swelling response.



## · Interpretation:

- Compare the AUC values between different conditions:
  - Untreated CF Organoids: Should show minimal swelling, representing baseline CFTR function.
  - Corrector-Treated CF Organoids: An increase in AUC compared to untreated organoids indicates a positive response to the corrector.
  - Healthy (Wild-Type) Organoids: Should exhibit robust swelling upon forskolin stimulation, serving as a positive control.
- The degree of swelling restoration in corrector-treated organoids correlates with the potential clinical efficacy of the drug for that patient.

## **Data Presentation**

The following tables represent example data from an FIS assay, demonstrating how to structure quantitative results for comparison.

Table 1: Baseline and FSK-Induced Swelling in Organoids of Different CFTR Genotypes

Genotype	Condition	Baseline Area (t=0, µm²)	Area at t=60 min (μm²)	Swelling (% Increase)	AUC (0-60 min)
Wild-Type	+ 5μM FSK	15,200 ± 850	45,600 ± 2,100	200%	7,500
F508del/F508 del	+ 5μM FSK	14,800 ± 900	16,300 ± 1,100	10%	450
G551D/F508 del	+ 5μM FSK	15,500 ± 780	17,100 ± 950	10%	480

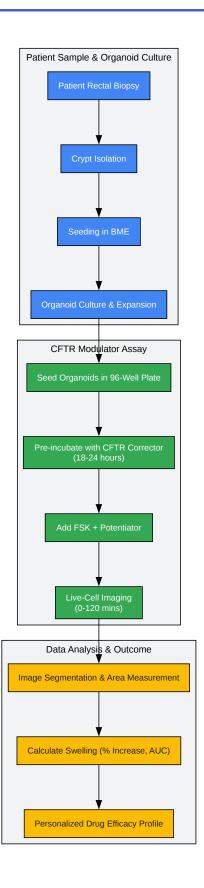
Table 2: Effect of CFTR Modulators on F508del/F508del Organoid Swelling



Treatment (24h pre- incubation)	Assay Medium	Baseline Area (t=0, µm²)	Area at t=60 min (µm²)	Swelling (% Increase)	AUC (0-60 min)
DMSO (Vehicle)	+ 5μM FSK	14,900 ± 800	16,500 ± 920	11%	460
VX-809 (3μM)	+ 5μM FSK	15,100 ± 750	25,700 ± 1,500	70%	2,800
VX-770 (3μM)	+ 5μM FSK	14,800 ± 830	17,200 ± 1,000	16%	650
VX-809 + VX- 770	+ 5μM FSK	15,300 ± 910	36,700 ± 2,050	140%	5,600

**Visualizations: Workflows and Signaling Pathways** 

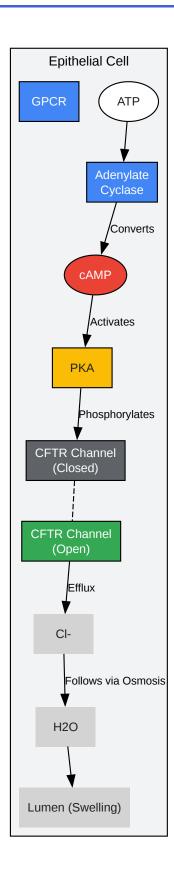




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Caption: Experimental workflow from patient biopsy to personalized drug response data.

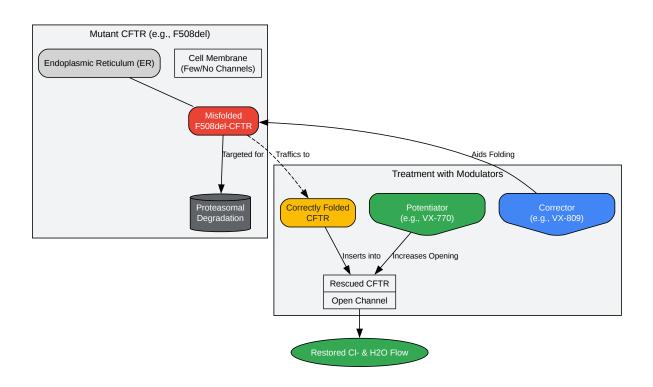




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Caption: Forskolin-induced CFTR channel activation pathway leading to organoid swelling.





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Caption: Mechanism of action for CFTR correctors and potentiators on mutant CFTR.

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